

An In-depth Technical Guide to Substituted Pyrazolo[1,5-a]pyridines

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Compound of Interest

Compound Name: 4,6-Dichloropyrazolo[1,5-a]pyridine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine structural motif is a fused, planar N-heterocyclic system that has garnered significant attention in medicinal chemistry.[1] This privileged scaffold is featured in compounds with a wide array of biological activities, including antiviral, antimalarial, and antitubercular properties.[2] Notably, derivatives of this class have been developed as potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[3] The synthetic versatility of the pyrazolo[1,5-a]pyridine core allows for extensive structural modifications, making it an attractive framework for combinatorial library design and drug discovery.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted pyrazolo[1,5-a]pyridines, along with detailed experimental protocols relevant to their development.

Synthetic Strategies

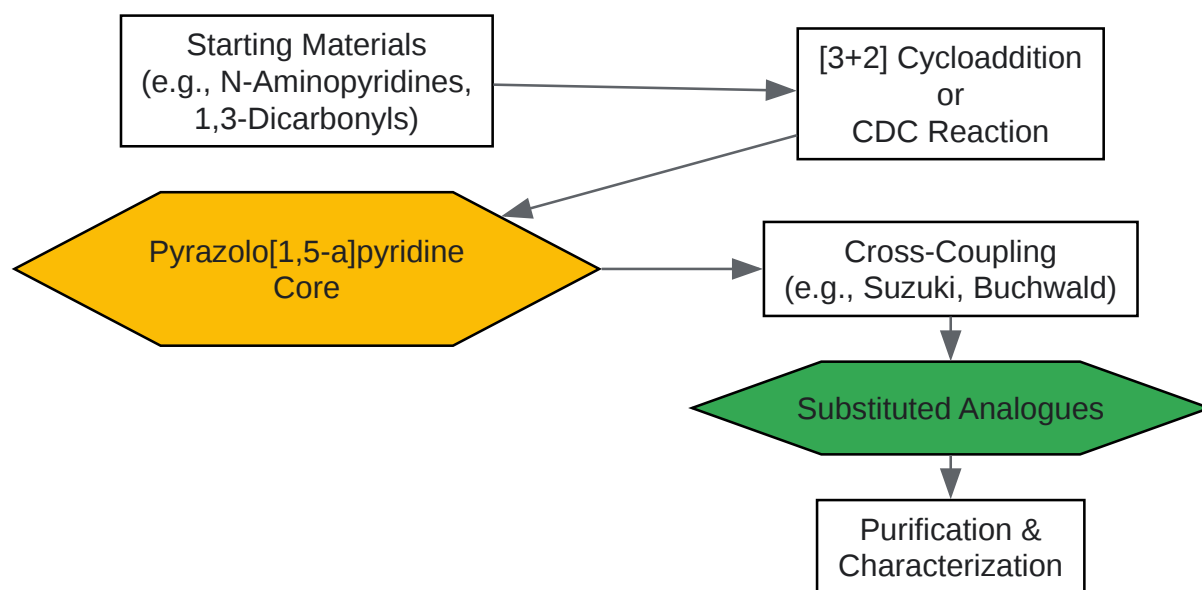
The construction of the pyrazolo[1,5-a]pyridine core is most commonly achieved through [3+2] cycloaddition reactions. This approach typically involves the reaction of an N-aminopyridine derivative, which acts as a 1,3-dipole, with a suitable dipolarophile such as an alkyne or a strained alkene.[4][5] Variations of this strategy, including catalyst-free, sonochemical, and

cross-dehydrogenative coupling methods, have been developed to improve efficiency and expand the substrate scope.^{[5][6]}

A prevalent synthetic route involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, such as β -ketoesters and β -diketones. This reaction, often promoted by acetic acid and an oxidant like molecular oxygen, proceeds via a cross-dehydrogenative coupling (CDC) mechanism to yield highly substituted pyrazolo[1,5-a]pyridines in good to excellent yields.^{[4][6]}

Another key strategy is the oxidative [3+2] cycloaddition of N-aminopyridines with α,β -unsaturated carbonyl compounds.^[7] This method provides a direct route to functionalized pyrazolo[1,5-a]pyridines under mild conditions. Further functionalization of the core is often achieved through standard cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce diverse substituents at various positions, enabling extensive structure-activity relationship (SAR) studies.^[8]

General Synthetic Workflow Diagram



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Caption: General workflow for the synthesis and functionalization of pyrazolo[1,5-a]pyridines.

Biological Activities and Therapeutic Targets

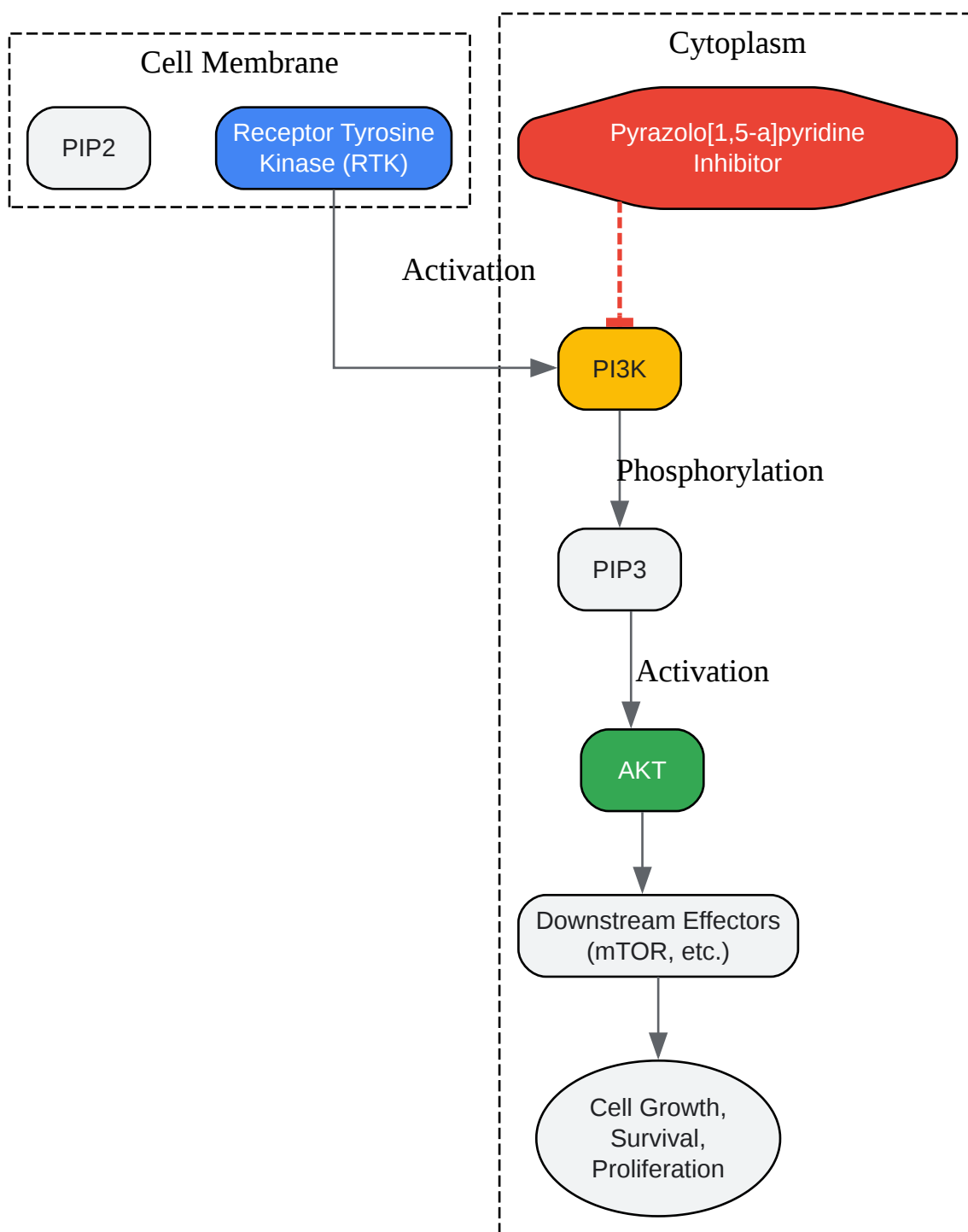
Substituted pyrazolo[1,5-a]pyridines have demonstrated potent inhibitory activity against a range of protein kinases, making them promising candidates for cancer therapy. Key targets include Phosphoinositide 3-kinases (PI3K), Vascular Endothelial Growth Factor Receptor (VEGFR/KDR), and Cyclin-Dependent Kinase 9 (CDK9).

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers.^{[9][10][11]} Several pyrazolo[1,5-a]pyridine derivatives have been developed as potent and selective

inhibitors of PI3K isoforms, particularly the p110 δ and p110 γ isoforms, which are highly expressed in leukocytes and play roles in immune-mediated diseases and cancer.[8][9] Dual inhibition of these isoforms is an emerging strategy for cancer immunotherapy.

PI3K/AKT Signaling Pathway Diagram



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Caption: Simplified PI3K/AKT signaling pathway and the point of inhibition.

Kinase Inhibitory Activity Data

The following table summarizes the inhibitory activities of selected substituted pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives against various kinases. The data highlights the potency of this scaffold.

Compound ID	Target Kinase	IC ₅₀ (nM)	Cell-based Assay (IC ₅₀ or GI ₅₀)	Reference
17	FLT3-ITD	0.4	0.9 nM (MOLM-13 cells)	[12]
19	FLT3-ITD	0.4	1.1 nM (MOLM-13 cells)	[12]
19	FLT3D835Y	0.3	-	[12]
12d	SRC	1.6	40 nM (MDA-MB-231 cells, EC ₅₀)	[13]
12e	SRC	2.1	60 nM (MDA-MB-231 cells, EC ₅₀)	[13]
LDC067	CDK9	44	-	[14]
BAY1143572	CDK9	6	Sub-micromolar (various cells)	[15]
Compound 13	TrkA	1-100 (range)	-	[16]
eCF506	SRC	< 1	-	[13]

Note: The table includes data from the closely related pyrazolo[1,5-a]pyrimidine scaffold, which is often studied alongside the pyridine core and shares similar kinase-inhibiting properties.[3]

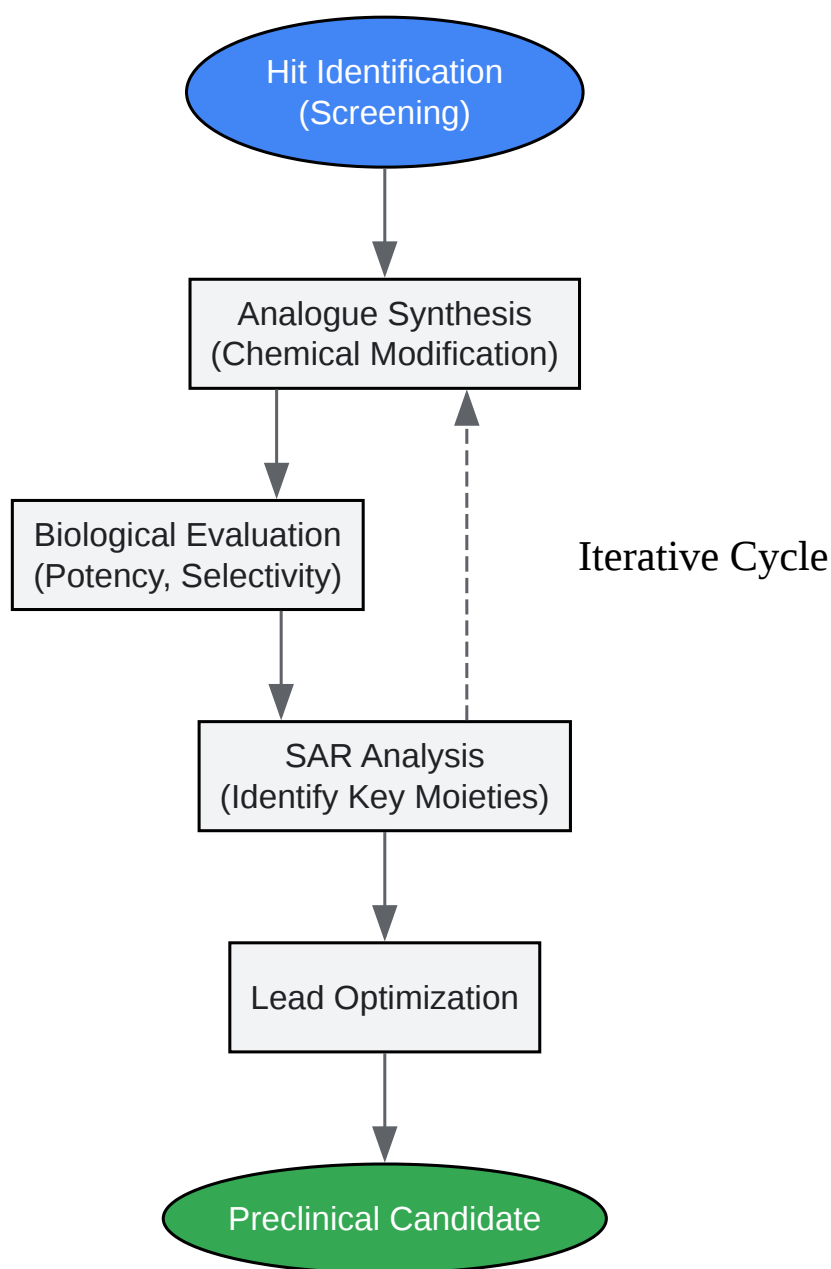
[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of kinase inhibitors. For the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds, several key structural features have been identified:

- **Hinge-Binding Motif:** The nitrogen atoms of the pyrazolo[1,5-a]pyrimidine core are essential for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interactions of the natural ligand, ATP.[\[3\]](#)[\[13\]](#)[\[17\]](#)
- **Substitutions at C3 and C6 (or C5/C7 for pyrimidines):** Modifications at these positions are critical for modulating potency and selectivity. For instance, in a series of KDR inhibitors, a 3-thienyl group at the 6-position and a 4-methoxyphenyl group at the 3-position were found to be optimal for potency.
- **Role of Specific Moieties:** The addition of a morpholine group has been shown to improve selectivity by reducing off-target effects.[\[16\]](#) In SRC inhibitors, a tertiary amino group on a piperidiny ring was found to be essential for activity.[\[13\]](#)
- **Conformational Reinforcement:** For some inhibitors, ortho-substituents on an aniline moiety attached to the core can pre-organize the molecule into a conformation required for kinase recognition, decreasing the entropic penalty of binding and thus increasing affinity.[\[17\]](#)

Drug Discovery and Optimization Workflow



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Caption: Iterative cycle of drug discovery and lead optimization for pyrazolo[1,5-a]pyridines.

Experimental Protocols

General Synthesis of Substituted Pyrazolo[1,5-a]pyridines via CDC Reaction[6]

This protocol describes a general method for the synthesis of 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (Compound 4a).

Materials:

- 1-amino-2-imino-pyridine derivative (e.g., 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile) (3 mmol)
- 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (3 mmol)
- Ethanol (10 mL)
- Acetic acid (1.08 g, 6 equiv)
- Oxygen (balloon or atmosphere)
- Round-bottom flask or pressure vessel
- Magnetic stirrer and heating mantle/oil bath

Procedure:

- To a round-bottom flask, add the 1-amino-2-imino-pyridine derivative (3 mmol), the 1,3-dicarbonyl compound (3 mmol), ethanol (10 mL), and acetic acid (1.08 g).
- Equip the flask with a condenser and an oxygen-filled balloon.
- Heat the reaction mixture to 130 °C with vigorous stirring.
- Maintain the reaction at this temperature for 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- If a solid precipitate forms, collect it by filtration.
- Wash the collected solid with cold ethanol.

- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazolo[1,5-a]pyridine derivative.
- Characterize the final product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).[6]

Characterization Data for a Representative Compound (4a):[6]

- Appearance: Yellow-white crystals
- Yield: 94%
- Melting Point: 228–229 °C
- IR (KBr, cm^{-1}): 3454, 3325 (NH_2), 2216 (CN), 1701 ($\text{C}=\text{O}$)
- ^1H NMR (600 MHz, $\text{DMSO}-d_6$): δ 1.32 (t, $J = 7.2$ Hz, 3H), 2.62 (s, 3H), 4.30 (q, $J = 7.2$ Hz, 2H), 7.20 (s, 1H), 7.48–7.54 (m, 3H), 7.58–7.59 (m, 2H), 7.76 (s, 2H)
- HRMS (EI): m/z calcd. for $\text{C}_{18}\text{H}_{16}\text{N}_4\text{O}_2$ (M^+) 320.1273, found 320.1268 (Note: slight discrepancy in original paper's text vs. calculated value)

General Kinase Inhibition Assay (ADP-Glo™ Format)[18] [19]

This protocol provides a general framework for measuring the inhibitory effect of a compound on a target kinase (e.g., PI3K, KDR, CDK9) using a luminescent ADP-detection method.

Materials:

- Purified recombinant kinase (e.g., VEGFR2/KDR)
- Kinase-specific substrate (e.g., Poly-Glu,Tyr 4:1 for KDR)[1]
- ATP solution
- Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl_2 , 0.1mg/ml BSA, 50 μM DTT)[18]

- Test inhibitor (dissolved in DMSO, serially diluted)
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- White, opaque 384-well or 96-well microplates
- Luminometer

Procedure:

- **Prepare Reagents:** Thaw all reagents on ice. Prepare the 1x Kinase Buffer and dilute the kinase and substrate/ATP mix to their final working concentrations in this buffer.
- **Inhibitor Plating:** Add test inhibitor solution to the assay plate wells. Typically, 0.5-5 μ L of serially diluted inhibitor is added. For control wells, add an equivalent volume of DMSO-containing buffer (vehicle control).
- **Kinase Reaction Initiation:** Initiate the reaction by adding the kinase and the substrate/ATP mixture to the wells. The final reaction volume is typically 5-50 μ L.
- **Incubation:** Shake the plate gently and incubate at the optimal temperature (e.g., 30°C or room temperature) for a defined period (e.g., 45-60 minutes).
- **ADP Detection (Step 1 - ATP Depletion):** Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- **ADP Detection (Step 2 - ADP to ATP Conversion & Luminescence):** Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-45 minutes at room temperature.
- **Data Acquisition:** Measure the luminescence of each well using a plate-reading luminometer.
- **Data Analysis:** Subtract the background luminescence (from "blank" wells with no kinase). Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the

vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

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